2-Bromo-6-(trifluoromethyl)benzyl alcohol
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Overview
Description
2-Bromo-6-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6BrF3O and a molecular weight of 255.03 g/mol . This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, along with a methanol group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(trifluoromethyl)benzyl alcohol typically involves the bromination of (2-(trifluoromethyl)phenyl)methanol. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of advanced purification techniques ensures the removal of impurities and the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of (2-Bromo-6-(trifluoromethyl)phenyl)aldehyde or (2-Bromo-6-(trifluoromethyl)phenyl)carboxylic acid.
Reduction: Formation of (2-(trifluoromethyl)phenyl)methanol.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
2-Bromo-6-(trifluoromethyl)benzyl alcohol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and binding affinity. The compound can undergo various transformations, leading to the formation of active intermediates that interact with biological molecules and pathways .
Comparison with Similar Compounds
- (2-(Trifluoromethyl)phenyl)methanol
- (2-Bromo-6-(methylsulfanyl)phenyl)methanol
- (2-Bromo-6-(trifluoromethyl)phenyl)aldehyde
Comparison: 2-Bromo-6-(trifluoromethyl)benzyl alcohol is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and versatility in chemical reactions.
Properties
Molecular Formula |
C8H6BrF3O |
---|---|
Molecular Weight |
255.03 g/mol |
IUPAC Name |
[2-bromo-6-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H6BrF3O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3,13H,4H2 |
InChI Key |
VSYRFLKCTPBKGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CO)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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